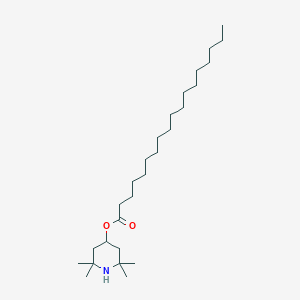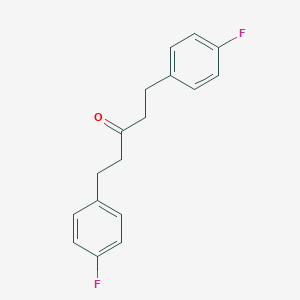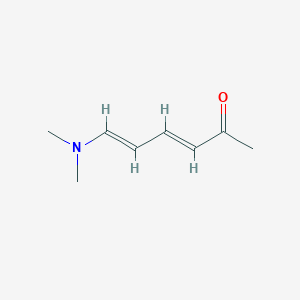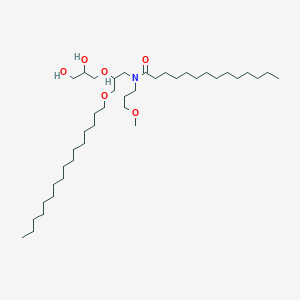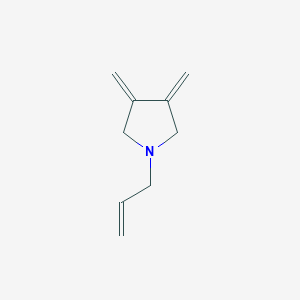
Pyrrolidine, 3,4-bis(methylene)-1-(2-propenyl)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dimethylidene-1-prop-2-enylpyrrolidine is an organic compound belonging to the pyrrolidine family. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely studied due to their diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of two methylidene groups at positions 3 and 4, and a prop-2-enyl group at position 1 of the pyrrolidine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethylidene-1-prop-2-enylpyrrolidine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-substituted coumarins with nitromethane has been reported to yield 3,4-disubstituted pyrrolidines . The reaction typically involves a Michael addition followed by a rearrangement reaction.
Industrial Production Methods
Industrial production of 3,4-Dimethylidene-1-prop-2-enylpyrrolidine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3,4-Dimethylidene-1-prop-2-enylpyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
3,4-Dimethylidene-1-prop-2-enylpyrrolidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 3,4-Dimethylidene-1-prop-2-enylpyrrolidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Dihydropyrimidinone: Known for its antibacterial properties and potential as a drug lead.
Indole Derivatives: These compounds exhibit a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory properties.
Uniqueness
3,4-Dimethylidene-1-prop-2-enylpyrrolidine is unique due to its specific substitution pattern and the presence of both methylidene and prop-2-enyl groups. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities.
Eigenschaften
CAS-Nummer |
176249-80-2 |
|---|---|
Molekularformel |
C9H13N |
Molekulargewicht |
135.21 g/mol |
IUPAC-Name |
3,4-dimethylidene-1-prop-2-enylpyrrolidine |
InChI |
InChI=1S/C9H13N/c1-4-5-10-6-8(2)9(3)7-10/h4H,1-3,5-7H2 |
InChI-Schlüssel |
LSLJMKSDHJVIDC-UHFFFAOYSA-N |
SMILES |
C=CCN1CC(=C)C(=C)C1 |
Kanonische SMILES |
C=CCN1CC(=C)C(=C)C1 |
Synonyme |
Pyrrolidine, 3,4-bis(methylene)-1-(2-propenyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


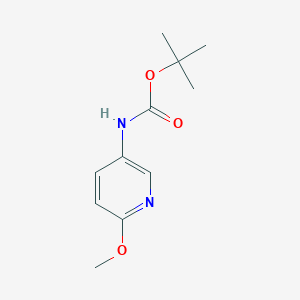
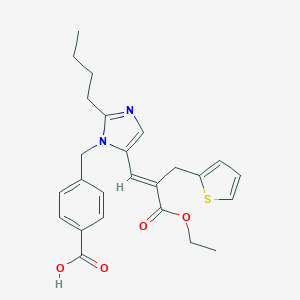
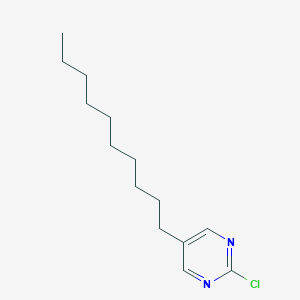
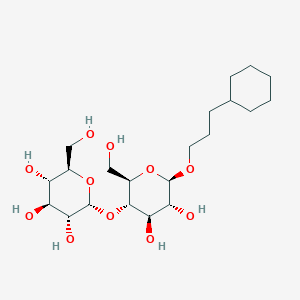
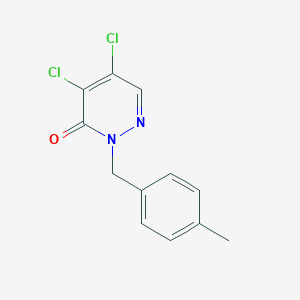
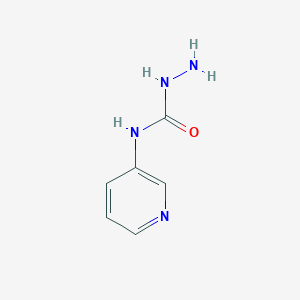
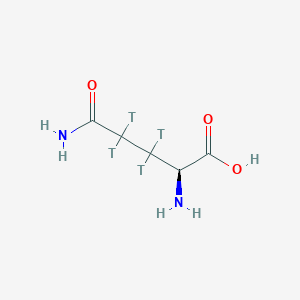
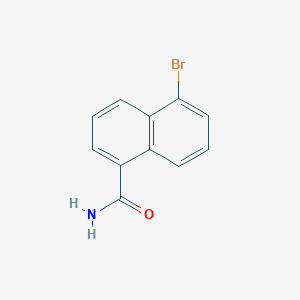
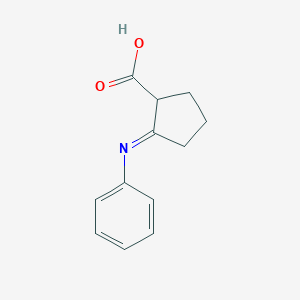
![2,6-Bis((3aS,8aR)-8,8a-dihydro-3aH-indeno[1,2-d]oxazol-2-yl)pyridine](/img/structure/B65670.png)
